Product packaging for Haploside C(Cat. No.:CAS No. 108279-04-5)

Haploside C

Cat. No.: B2737804
CAS No.: 108279-04-5
M. Wt: 696.611
InChI Key: JGGRFKDDIGORCC-LHYXFQTCSA-N
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Description

Haploside C is a naturally occurring acylated flavonol glycoside that has been isolated from the epigeal parts of the plant Haplophyllum perforatum (M.B.) Kar. et Kir. . Chemically, it is defined as 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)] . Its molecular formula is C31H36O18, with an average molecular mass of 696.611 Da . The compound has a complex structure with ten defined stereocenters . The primary established research value of this compound is its pronounced hypoazotemic (blood-nitrogen lowering) action, as identified in preliminary studies . This specific biological activity makes it a compound of significant interest for investigative purposes in metabolic research. As a phytochemical, it also serves as a reference standard in the chemical and pharmacological study of flavonoid derivatives. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36O18 B2737804 Haploside C CAS No. 108279-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGRFKDDIGORCC-LHYXFQTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Purification Methodologies for Haploside C

Plant Sources and Geographical Distribution for Research Studies

Haploside C has been identified in a few plant species, with a notable concentration in the genus Haplophyllum. The geographical locations of these plants are often crucial for phytochemical studies.

The genus Haplophyllum, belonging to the Rutaceae family, is a significant source of this compound. semanticscholar.org The distribution of this genus is extensive, ranging from Morocco and Spain through to China, including regions like Romania, Somalia, Turkey, Iran, and Central Asia. semanticscholar.orgnih.gov Many species within this genus are endemic to specific areas, particularly in Iran and Central Asia, making them susceptible to extinction. semanticscholar.orgnih.gov

Research has identified Haplophyllum perforatum as a source of this compound. researchgate.net This species has been studied in regions of Uzbekistan. researchgate.net Another species, Haplophyllum dauricum, found in Mongolia, is also known to contain related haplosides, suggesting its potential as a source. who.int Studies on Haplophyllum species collected in Kazakhstan have also led to the isolation of this compound. semanticscholar.orgmdpi.com The wide distribution and the presence of numerous unresolved species classifications within the genus suggest that further phytochemical investigations could reveal more sources of this compound and other related flavonoids. nih.gov

Beyond the Haplophyllum genus, this compound has been unexpectedly identified in Citrus aurantium L., commonly known as bitter orange. vulcanchem.com A bioactivity-guided isolation protocol targeting anti-colorectal cancer constituents led to the discovery of this compound in this plant. vulcanchem.comnih.gov This finding is significant as it was previously unreported in the Citrus genus. nih.gov

Haplophyllum Species as a Primary Source

Extraction Techniques Employed in Research

The initial step in isolating this compound is the extraction from the plant material. The choice of solvent and method is critical for efficiently obtaining a crude extract enriched with the target compound.

Ethanol (B145695) has proven to be an effective solvent for extracting a broad range of compounds from Haplophyllum species, including both polar and non-polar metabolites like this compound. semanticscholar.orgmdpi.com Research on Haplophyllum perforatum involved the extraction of the inflorescences and leaves. researchgate.net In the case of Citrus aurantium, phenolic-rich extracts were obtained, which were then subjected to further fractionation. vulcanchem.com Maceration is a common technique where the plant material is soaked in a solvent to allow for the diffusion of compounds into the solvent. amazonaws.com

Chromatographic Separation Strategies

Following extraction, chromatographic methods are essential for the separation and purification of this compound from the complex mixture of phytochemicals.

Column chromatography is a fundamental technique used in the purification of this compound. orgchemboulder.com In this method, a solid adsorbent (stationary phase) is packed into a column, and a liquid (mobile phase) carries the mixture through it, separating components based on their different affinities for the two phases. orgchemboulder.com

For the isolation of this compound from Haplophyllum perforatum, the crude extract was chromatographed on a silica (B1680970) gel column. researchgate.net The separation was achieved by eluting with a gradient of chloroform (B151607) and propanol. researchgate.net Further purification was sometimes necessary to remove impurities, which was accomplished using a polyamide column and eluting with water. researchgate.net

In studies involving Citrus aurantium, the phenolic-rich extract was partitioned using AB-8 macroporous resin. vulcanchem.com Elution with 40% and 60% ethanol yielded fractions with high anti-proliferative activity, which were then found to contain this compound. vulcanchem.com

Table 1: Column Chromatography Systems for this compound Isolation

Plant SourceStationary PhaseMobile Phase / EluentReference
Haplophyllum perforatumSilica GelChloroform-Propanol (gradient from 9:1 to 6:4) researchgate.net
Haplophyllum perforatumPolyamideWater researchgate.net
Citrus aurantium L.AB-8 Macroporous Resin40% and 60% Ethanol vulcanchem.com

Thin-layer chromatography (TLC) is a versatile and rapid analytical technique used to monitor the progress of purification and to identify fractions containing the desired compound. libretexts.orgwikipedia.org It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent on a flat plate. wikipedia.org

In the study of Haplophyllum perforatum, TLC on Silufol UV-254 plates was used to analyze the fractions. researchgate.net Two different solvent systems were employed: ethyl acetate-ethanol-water (10:2:1) and chloroform-methanol (4:1). researchgate.net These systems allowed for the effective separation and identification of the flavonoid glycosides, including this compound. researchgate.net The separated spots can be visualized under UV light or by using specific staining reagents. wikipedia.org

Table 2: Thin-Layer Chromatography Systems for this compound Analysis

Stationary PhaseSolvent SystemPurposeReference
Silufol UV-254Ethyl acetate-Ethanol-Water (10:2:1)Fraction analysis researchgate.net
Silufol UV-254Chloroform-Methanol (4:1)Fraction analysis researchgate.net

High-Performance Liquid Chromatography (HPLC) Purification

Following initial extraction and preliminary purification steps, such as fractionation with macroporous resins, High-Performance Liquid Chromatography (HPLC) is employed as a critical step for the fine purification of this compound. md-scientific.dkymc.co.jp Preparative or semi-preparative reversed-phase HPLC (RP-HPLC) is typically the method of choice for separating flavonoids like this compound from complex mixtures. sigmaaldrich.cn

The principle of RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase (often silica bonded with C18 alkyl chains) and a polar mobile phase. sigmaaldrich.comchemass.si Compounds are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. sigmaaldrich.com For the purification of this compound, a gradient elution is commonly used, where the concentration of an organic solvent in the mobile phase is gradually increased to elute compounds with increasing non-polarity. lcms.cz

The selection of HPLC parameters is crucial for achieving optimal separation with high resolution and purity. While specific parameters are optimized for each separation, a typical setup for the preparative purification of flavonoids is detailed below.

ParameterTypical SpecificationPurpose
Technique Preparative/Semi-preparative Reversed-Phase HPLCTo separate compounds based on hydrophobicity on a larger scale for collection.
Stationary Phase (Column) C18 (Octadecylsilyl), wide-pore silica (e.g., ~300 Å)Provides a non-polar surface for hydrophobic interactions. Wide pores are suitable for larger molecules like glycosides. hplc.eu
Mobile Phase A: Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) B: Acetonitrile (B52724) or Methanol (often with 0.1% acid)A polar solvent system. The acid modifier improves peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sigmaaldrich.comhplc.eu
Elution Mode Gradient ElutionThe proportion of the organic solvent (B) is increased over time to elute compounds of varying polarity from the column. lcms.cz
Detection UV-Vis DetectorMonitors the column effluent, typically at wavelengths where flavonoids absorb, such as 254 nm, 280 nm, or 340 nm, to identify fractions containing the target compound. sigmaaldrich.com
Sample Preparation The crude or partially purified extract is dissolved in a suitable solvent, often DMSO or the initial mobile phase, and filtered before injection. md-scientific.dkEnsures sample solubility and removes particulates that could clog the column.

The process is scalable, allowing methods developed on analytical columns to be transferred to larger preparative columns to isolate milligram-to-gram quantities of the pure compound. sigmaaldrich.cnlcms.cz Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed, typically by lyophilization or evaporation, to yield the purified solid.

Advanced Purification Techniques for Isolate Purity Assessment

Once this compound has been isolated, its purity and structural identity must be rigorously confirmed. This is achieved using a combination of high-resolution spectroscopic and spectrometric methods that provide complementary information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for purity assessment. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is particularly powerful. md-scientific.dkymc.co.jp This method provides information on both the retention time of the compound, which is a characteristic physical property, and its mass-to-charge ratio (m/z), which allows for the determination of its molecular weight and elemental formula. nih.gov Purity is assessed by observing a single, sharp chromatographic peak at the expected retention time, corresponding to a single molecular ion in the mass spectrum.

For this compound, analysis by UHPLC-Q-TOF/MS in positive ion mode provides specific identifying markers. md-scientific.dk

Mass Spectrometry Data for this compound
Precursor Ion [M+H]⁺ m/z 683.1818
Molecular Formula C₃₁H₃₆O₁₈
Dominant Fragment Ions m/z 333.0597 (aglycone ion)
m/z 537.1277 (acetylated hexose (B10828440) moiety)
Table data sourced from research on compounds isolated from Citrus aurantium L. md-scientific.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous structural elucidation of the isolated compound and serves as an orthogonal method for purity assessment. nih.govnih.gov While MS provides the molecular formula, NMR reveals the carbon-hydrogen framework of the molecule, showing how atoms are connected. mdpi.com Techniques like ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), are used to assign every proton and carbon in the this compound structure. chromatographyonline.com

The purity of the sample can be determined using quantitative NMR (qNMR), where the integral of a specific proton signal from the analyte is compared to that of a certified internal standard of known concentration. nih.govbwise.kr The absence of significant impurity signals in the NMR spectrum confirms the high purity of the isolated this compound. nih.gov The combination of high-resolution LC-MS and comprehensive NMR analysis provides definitive proof of both the purity and the correct chemical structure of the isolated this compound. nih.govmdpi.com

Structural Characterization and Elucidation for Research Purposes

Spectroscopic Analysis in Structural Determination

Spectroscopy is the cornerstone of molecular structure elucidation, providing critical information about the functional groups, connectivity, and stereochemistry of a molecule.

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, which is particularly useful for identifying chromophoric systems like those in flavonoids. The analysis of Haploside C revealed absorption maxima characteristic of a flavonol derivative. researchgate.net The presence of maxima at 260, 275 (shoulder), 343 (shoulder), and 385 nm suggested a flavonol structure with a free hydroxyl group in the C-3 position. researchgate.net Further studies using diagnostic shift reagents confirmed the locations of free hydroxyl groups. For instance, the use of various reagents showed shifts in the absorption bands, which helped to confirm free hydroxyl groups at the 3, 4', and 5 positions. researchgate.net

Table 1: UV-Vis Absorption Data for this compound

Solvent/ReagentAbsorption Maxima (λmax, nm)Reference
Methanol (MeOH)260, 275sh, 343sh, 385 researchgate.net
MeOH + AlCl₃271, 374, 448 researchgate.net
MeOH + CH₃COONa + H₃BO₃260, 277sh, 342sh researchgate.net
MeOH + CH₃ONa265, 373sh, 458 researchgate.net
sh: shoulder

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands confirmed key structural features. Notably, bands at 1730 and 1264 cm⁻¹ are indicative of an ester functional group, corresponding to the acetyl moiety present in the molecule. researchgate.net Additionally, a broad band in the region of 3520–3270 cm⁻¹ confirmed the presence of multiple hydroxyl (OH) groups, while the absorption at 1650 cm⁻¹ is characteristic of the carbonyl (C=O) group within the γ-pyrone ring of the flavonoid backbone. researchgate.net

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference
3520-3270O-H stretching (hydroxyl groups) researchgate.net
1730C=O stretching (ester) researchgate.net
1650C=O stretching (γ-pyrone) researchgate.net
1620, 1600, 1566Aromatic C=C stretching researchgate.net
1264C-O stretching (ester) researchgate.net

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of protons. For this compound, a characteristic singlet signal observed at δ 2.02 ppm was assigned to the three protons of the acetyl group. researchgate.net The stereochemistry of the glycosidic linkages was also determined using ¹H NMR. The anomeric proton of the D-glucose residue appeared as a doublet at δ 5.62 ppm with a spin-spin coupling constant (J) of 7 Hz, which is characteristic of a β-configuration for the glycosidic bond. researchgate.net

Table 3: Selected ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)AssignmentReference
2.02s-OCOCH₃ researchgate.net
4.14-4.45m-CH₂OCOCH₃ researchgate.net
4.84br. sH-1''' (Rhamnose) researchgate.net
5.45d, J=4H-1'' (Glucose) researchgate.net
5.62d, J=7Anomeric H of D-glucose (in deuteropyridine) researchgate.net
6.44sH-6 researchgate.net
6.87d, J=8H-5' researchgate.net
7.74dd, J=2, 8H-6' researchgate.net
7.85d, J=2H-2' researchgate.net
s: singlet, d: doublet, dd: doublet of doublets, m: multiplet, br. s: broad singlet.

¹³C NMR and 2D NMR: While specific data tables for ¹³C NMR are not detailed in the cited literature, it is a standard technique used in conjunction with ¹H NMR for full structural assignment. ¹³C NMR provides information on all the carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the final structure. These methods reveal proton-proton couplings (COSY) and one-bond or multiple-bond proton-carbon correlations (HSQC/HMBC), allowing for the unambiguous assignment of all signals and confirmation of how the aglycone, sugar units, and acetyl group are interconnected. vulcanchem.commdpi.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS confirmed its molecular formula as C₃₁H₃₆O₁₈. vulcanchem.com In positive ion electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ was observed at an m/z of 683.1818. vulcanchem.com Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information, such as the loss of sugar moieties. Key fragments observed for this compound include ions at m/z 333.0597, corresponding to the aglycone part of the molecule, and m/z 537.1277, representing the loss of a smaller sugar unit. vulcanchem.com

Table 4: High-Resolution Mass Spectrometry Data for this compound (ESI+)

m/zAssignmentReference
683.1818[M+H]⁺ vulcanchem.com
537.1277Fragment (loss of rhamnose) vulcanchem.com
333.0597Aglycone ion vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)

Advanced Hyphenated Techniques for Structural Confirmation

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and confirming the identity of individual components.

UHPLC-Q-TOF/MS is a highly sensitive and accurate technique that combines the superior separation power of UHPLC with the high-resolution mass analysis of Q-TOF MS. This method was instrumental in the analysis of phenolic compounds from Citrus aurantium L., leading to the identification of this compound within a complex extract. vulcanchem.comnih.gov The technique allows for the separation of closely related compounds and provides both accurate mass measurement for molecular formula determination and fragmentation data for structural confirmation in a single run. The identification of this compound was based on its retention time and the mass spectral data matching that obtained from pure compound analysis and literature. vulcanchem.comnih.gov

Table 5: UHPLC-Q-TOF/MS Analytical Parameters for this compound Identification

ParameterValueReference
Ionization ModePositive Ion Mode (ESI+) vulcanchem.com
ColumnAgilent SB-Aq (2.1 × 50 mm) vulcanchem.com
Retention Time7.19 min vulcanchem.com
Collision Energy10–20 eV vulcanchem.com
Precursor Ion [M+H]⁺m/z 683.1818 vulcanchem.com

Chemo-taxonomic Implications within Haplophyllum Genus

The presence and structural characteristics of flavonoids like this compound hold significant chemo-taxonomic relevance for the genus Haplophyllum. Chemo-taxonomy utilizes the distribution of specific chemical compounds within different plant species to infer their evolutionary and taxonomic relationships.

This compound belongs to a class of acetylated 8-hydroxyflavone (B1203688) derivatives that appear to be characteristic markers for the Haplophyllum genus. mdpi.comsemanticscholar.org These compounds, which include the structurally related Haplosides A, B, and D, are often based on the same aglycone, haplogenin, or its derivatives like limocitrin (B1675400). researchgate.netmdpi.com They are distinguished by their glycosylation patterns, typically involving glucose and rhamnose, and the presence of an acetyl group. mdpi.comnih.gov

The distribution of these specific flavonoid glycosides has been documented across various species within the genus. For example, this compound was first isolated from Haplophyllum perforatum and has also been noted in Haplophyllum acutifolium. researchgate.netvulcanchem.com Meanwhile, Haplosides B and D have been identified in Haplophyllum dauricum, which is one of the few taxonomically accepted species in the genus. mdpi.comnih.govnih.gov The occurrence of these related compounds has also been recognized in other Haplophyllum species whose taxonomic classifications remain unresolved. researchgate.netmdpi.com

This pattern suggests that the biosynthesis of these particular acetylated flavonol glycosides is a conserved trait within the genus. Therefore, the presence or absence of this compound and its structural relatives can serve as a valuable chemical marker. Analyzing the flavonoid profiles of different Haplophyllum species can help to clarify their classifications, resolve taxonomic ambiguities, and better understand the phylogenetic relationships within this diverse genus. mdpi.comsemanticscholar.org While other classes of compounds, such as alkaloids and lignans, are also important chemosystematic markers in Haplophyllum, the specific functionalizations of these 8-hydroxyflavone derivatives provide a distinct and relevant layer of taxonomic information. mdpi.comsemanticscholar.org

Table 2: Occurrence of this compound and Related Flavonoids in Select Haplophyllum Species
CompoundSpeciesSource
This compoundHaplophyllum perforatum, Haplophyllum acutifolium researchgate.netvulcanchem.com
Haploside AHaplophyllum perforatum mdpi.com
Haploside BHaplophyllum dauricum nih.gov
Haploside DHaplophyllum dauricum, Haplophyllum acutifolium nih.gov

Synthetic Strategies and Chemical Modification Research of Haploside C

Total Synthesis Approaches for Complex Glycosylated Flavonoids

The total synthesis of a molecule as complex as Haploside C has not been reported in the literature, which is reflective of the significant hurdles in natural product synthesis. However, established strategies for constructing complex glycosylated flavonoids provide a clear roadmap for a potential synthetic route. Such an undertaking can be conceptually broken down into the synthesis of the aglycone, the preparation of the activated disaccharide donor, and their subsequent coupling.

The aglycone of this compound is limocitrin (B1675400) (3,4',5,7-tetrahydroxy-3',8-dimethoxyflavone). The synthesis of flavonols like limocitrin is often achieved through methods such as the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone (B49325) precursor. mdpi.compreprints.org

The synthesis of the glycosidic portion, O-α-L-rhamnopyranosyl-(1→2)-(6''-O-acetyl-β-D-glucopyranoside), is a multi-step process requiring precise control of stereochemistry and regioselectivity. The synthesis of such disaccharides typically involves:

Selective Protection: Differentiating the various hydroxyl groups on both monosaccharide units (L-rhamnose and D-glucose) using orthogonal protecting groups.

Glycosylation: Coupling the protected rhamnose and glucose units.

Activation: Converting the resulting disaccharide into a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate (B1259523), for subsequent reaction with the aglycone. rsc.orgmdpi.com

The final and most critical step is the glycosylation of the limocitrin aglycone. The Koenigs-Knorr reaction, which utilizes a glycosyl halide (e.g., bromide) and a heavy metal salt promoter (e.g., silver carbonate), is a classic and widely used method for this purpose. nih.govnih.govnumberanalytics.comtandfonline.com Key challenges in this step include:

Regioselectivity: Ensuring the disaccharide attaches specifically to the C-7 hydroxyl group of limocitrin. This requires protecting the other hydroxyl groups (C-3, C-5, C-4') on the flavonoid core before the coupling reaction. nih.gov

Stereocontrol: Controlling the stereochemistry at the anomeric center to form the desired β-glycosidic linkage. The presence of a participating protecting group (like an acetyl group) at the C-2 position of the glucose unit can help direct the formation of the 1,2-trans-glycosidic bond (β-linkage).

Alternative methods, such as using glycosyl trichloroacetimidate donors under acidic catalysis or employing enzymatic synthesis with specific glycosyltransferases, offer milder conditions and potentially higher selectivity. sioc-journal.cnplos.orgnih.gov Enzymatic approaches, in particular, are gaining traction for their high regioselectivity and stereoselectivity, which can circumvent complex protection-deprotection sequences. plos.org

Semi-synthetic Derivatization Studies of this compound

While no specific studies on the semi-synthetic derivatization of this compound are documented, the chemistry of flavonoids and their glycosides is well-established, allowing for the prediction of feasible modifications. Starting with this compound isolated from natural sources, several derivatization strategies could be employed to generate novel analogs for biological screening.

Potential semi-synthetic modifications include:

Acylation and Alkylation: The free hydroxyl groups on the limocitrin core at positions C-3, C-5, and C-4' are prime targets for esterification or etherification. These modifications would alter the compound's polarity, lipophilicity, and hydrogen-bonding capacity, which could significantly impact its biological activity. mdpi.com

Deacylation: The acetyl group at the 6''-position of the glucose moiety could be selectively removed under mild basic conditions. Comparing the activity of the deacetylated analog with the parent this compound would directly probe the role of this acyl group.

These types of modifications are routinely applied to other complex natural products to overcome limitations like poor solubility or to enhance biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound and its Analogs

The biological activity of a complex flavonoid glycoside like this compound is not determined by a single feature but is rather a synergistic outcome of its three main components: the flavonoid aglycone, the disaccharide moiety, and the acyl group. SAR studies on related compounds provide valuable insights into how each part contributes to the whole.

Glycosylation is a critical structural modification that profoundly affects the physicochemical and biological properties of flavonoids.

Solubility and Bioavailability: The addition of sugar moieties generally increases the water solubility of flavonoids, which can be a prerequisite for absorption and distribution in biological systems. mdpi.com

Steric Effects: The bulky sugar group can also act as a double-edged sword. While it can guide the molecule to specific targets, it can also sterically hinder the interaction of the flavonoid core with an enzyme's active site. In some cases, the aglycone alone is more active than its glycoside derivative. nih.govencyclopedia.pub

Type and Position of Sugar: The nature of the sugar (e.g., glucose vs. rhamnose), the number of sugar units, and their point of attachment to the aglycone are all crucial. For example, studies on other flavonoids have shown that glycosylation at the C-7 position versus the C-3 position can result in different biological activity profiles. ijper.org The presence of the rhamnose linked to glucose in this compound creates a more complex and extended structure than a simple glucoside, which could influence its interaction with cellular targets.

The acylation of flavonoid glycosides, such as the acetylation of the glucose unit in this compound, is a common natural modification that serves to fine-tune the molecule's properties.

Lipophilicity and Stability: Acylation increases the lipophilicity of the glycoside, which can enhance its ability to cross cellular membranes. It can also increase the chemical stability of the flavonoid. nih.govmdpi.com

Modulation of Activity: The effect of acylation on bioactivity is highly context-dependent. In some studies, acylation has been shown to potentiate the biological effects of flavonoids. encyclopedia.pub For example, acylation at the C-6'' position of the sugar has been linked to strong anti-butyrylcholinesterase activity in other flavonoids. encyclopedia.pub Conversely, for other enzyme targets, the acyl group may introduce steric bulk or unfavorable interactions, leading to decreased activity. nih.gov The p-coumaroyl acylation of kaempferol (B1673270) glycosides, for instance, resulted in weak enzymatic inhibition. nih.gov

Structural ModificationGeneral Effect on Physicochemical PropertiesGeneral Impact on Biological Activity
Glycosylation Increases water solubilityCan increase or decrease activity depending on the target; affects bioavailability and metabolism. mdpi.comnih.gov
Acylation (of sugar) Increases lipophilicity and stabilityCan enhance activity by improving cell permeability or decrease it due to steric hindrance. encyclopedia.pubmdpi.com
Hydroxylation (aglycone) Increases polarity; key for antioxidant activityThe pattern of hydroxyl groups is critical for target binding and radical scavenging. encyclopedia.pub
Methoxylation (aglycone) Decreases polarity; increases lipophilicityCan enhance metabolic stability and membrane permeability, often increasing potency. mdpi.com

This table provides a generalized summary based on broad findings in flavonoid research.

Biological Activities and Molecular Mechanisms of Haploside C in Preclinical Research

Anti-proliferative Effects in In Vitro Cellular Models

The capacity of a compound to inhibit the growth and proliferation of cancer cells is a fundamental aspect of its potential as an anti-cancer agent. Preclinical studies have begun to explore the anti-proliferative effects of Haploside C in various cancer cell lines.

Modulation of Cellular Signaling Pathways (e.g., Wnt Signaling)

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer (CRC). frontiersin.orgdovepress.com Research has indicated that natural compounds can exert anti-proliferative effects by modulating this pathway. mdpi.comnih.gov

A key study investigated the bioactivity of phenolic compounds from Citrus aurantium L. and identified a purified fraction containing this compound that exhibited anti-proliferative activity against Wnt-dependent colorectal cancer cells. nih.gov This fraction was shown to attenuate the Wnt signaling pathway in HCT116 cells, a human colorectal cancer cell line with a constitutively active Wnt pathway. nih.gov The study utilized a dual-luciferase reporter assay to demonstrate the inhibitory effect of the purified fraction on Wnt signaling. nih.gov While this provides strong evidence for the involvement of the fraction containing this compound in Wnt pathway modulation, further studies are required to isolate the effect of this compound itself.

Regulation of Cell Cycle Progression in Cell Lines

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer. khanacademy.orgkhanacademy.orgwikipedia.org The progression through different phases of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). frontiersin.orgmicrobialcell.com

Currently, there is a lack of direct scientific evidence from the reviewed literature specifically detailing the effects of isolated this compound on the regulation of cell cycle progression in cancer cell lines. While extracts from plants of the Haplophyllum genus, from which this compound has been isolated, have shown cytotoxic activities, the specific compound responsible for these effects and its impact on cell cycle regulators have not been elucidated. sciencescholar.usresearchgate.netnih.govsemanticscholar.orgtandfonline.com

Induction of Apoptosis in Cellular Systems

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. frontiersin.orgaging-us.com Many anti-cancer therapies aim to induce apoptosis in tumor cells. nih.govplos.org

Although some studies suggest that extracts containing a variety of phytochemicals can induce apoptosis in cancer cells, there is no specific data in the reviewed scientific literature that directly demonstrates the ability of purified this compound to induce apoptosis in cellular systems. frontiersin.orgresearcherslinks.com Research on extracts from the Haplophyllum genus points towards general cytotoxic and anti-cancer effects, but does not specifically attribute apoptosis induction to this compound. sciencescholar.usresearchgate.netsemanticscholar.org

Anti-metastatic Potentials in Cellular Assays

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. mdpi.com Preclinical research often investigates the potential of compounds to inhibit key steps of the metastatic cascade, such as cell migration and invasion. mdpi.com

There is currently no direct evidence in the available scientific literature to suggest that this compound possesses anti-metastatic properties. While other natural compounds have demonstrated the ability to inhibit cancer cell migration and invasion by modulating various signaling pathways and cellular processes, similar investigations specifically focused on this compound have not been reported. mdpi.commdpi.comnih.gov

Enzyme Modulation and Inhibition Studies

Enzymes play a critical role in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. nrfhh.comresearchgate.net The study of how a compound modulates or inhibits specific enzymes can provide valuable insights into its mechanism of action.

As of the latest review of scientific literature, there are no specific studies detailing the modulatory or inhibitory effects of this compound on any particular enzyme. While enzyme inhibition is a common mechanism for many natural compounds, research has not yet focused on creating a specific inhibitory profile for this compound. nrfhh.comsemanticscholar.orgnih.gov

Receptor Interaction Investigations in Cellular and Sub-cellular Systems

The interaction of a compound with cellular receptors is a key determinant of its biological activity. nih.govpsu.edu Investigating these interactions can elucidate signaling pathways affected by the compound and identify its direct molecular targets.

There is a lack of available data from preclinical research on the specific interaction of this compound with any cellular or sub-cellular receptors. Studies involving receptor binding assays have not yet been reported for this particular compound. mdpi.comchelatec.comfrontiersin.org

Antioxidant Mechanisms at the Cellular Level

The antioxidant potential of this compound is primarily attributed to its polyphenolic structure, which enables it to act as a radical scavenger. vulcanchem.com Chemical-based assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, have demonstrated this radical scavenging activity. The reducing power of this compound appears to be correlated with the density of hydroxyl groups within its molecular structure, particularly those at the C-3 and C-5 positions of the chromene core. vulcanchem.com

While direct chemical antioxidant activity has been established, detailed investigations into the specific cellular mechanisms are less comprehensive. Research on other plant-derived phenolics suggests that antioxidant effects at the cellular level can be categorized as either direct or indirect. mdpi.com Direct mechanisms involve the immediate scavenging of intracellular reactive oxygen species (ROS), while indirect mechanisms involve the modulation of the cell's own antioxidant defense systems. mdpi.com This can include influencing the gene and protein expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), or activating signaling pathways such as the Nrf2-ARE pathway. mdpi.comscielo.br

Currently, published studies specifically detailing the effects of isolated this compound on these cellular antioxidant pathways and enzyme activities are limited. Future research using cell-based assays is necessary to elucidate whether this compound exerts its antioxidant effects primarily through direct ROS scavenging within the cellular environment or by upregulating endogenous antioxidant defenses.

Anti-inflammatory Mechanisms in Preclinical Models

Evidence for the anti-inflammatory activity of this compound primarily comes from studies on crude extracts of plants in which it is a constituent. The ethanolic extract of Haplophyllum perforatum, a known source of this compound, has been reported to exhibit anti-inflammatory effects. mdpi.com The anti-inflammatory properties of plant extracts are often evaluated in preclinical animal models, such as carrageenan- or kaolin-induced paw edema in rats, which mimic acute inflammatory responses. dergipark.org.trmdpi.com These models allow researchers to measure reductions in edema and probe the underlying molecular mechanisms, which often involve the inhibition of pro-inflammatory mediators. dergipark.org.trmdpi.com

The typical inflammatory cascade involves the release of signaling molecules and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.org Many natural compounds exert their anti-inflammatory effects by downregulating the expression of these cytokines. frontiersin.orgnih.gov However, specific studies that have administered isolated this compound in preclinical animal models of inflammation and detailed its impact on these specific cytokine levels or on key inflammatory signaling pathways like NF-κB are not extensively documented in the available literature. Therefore, while the presence of this compound in anti-inflammatory plant extracts is noted, its specific contribution to these effects and its mechanisms of action in vivo remain an area for further investigation.

Hypoazotemic Action: Preclinical Investigation of Cellular Mechanisms

A notable biological activity reported for this compound is its hypoazotemic effect, which refers to the ability to reduce the levels of nitrogenous waste products, such as urea (B33335) and creatinine, in the blood. Research dating back to 1987 identified this property in this compound isolated from Haplophyllum perforatum. researchgate.net

Preclinical studies investigating similar compounds suggest that hypoazotemic action can be achieved through various mechanisms, including diuretic effects that enhance the renal elimination of urea and creatinine. researchgate.net The mechanism may also involve the modulation of specific enzymes involved in nitrogen metabolism. For instance, inhibition of hepatic arginase, a key enzyme in the urea cycle that detoxifies nitrogenous products, has been proposed as a mechanism for other bioflavonoid drugs with hypoazotemic properties. researchgate.net While the hypoazotemic activity of this compound has been reported, detailed cellular and molecular studies to fully elucidate its mechanism—whether through enhanced renal clearance or direct enzymatic inhibition—are required.

Table 1: Preclinical Findings on Hypoazotemic Action

Compound Source Organism Reported Activity Potential Mechanism (Hypothesized) Reference

Antimicrobial and Antifungal Research in In Vitro Models

The investigation into the antimicrobial and antifungal properties of this compound is still in a preliminary phase, with most of the current evidence derived from studies of plant extracts containing the compound. For example, extracts from various species of the Haplophyllum genus have demonstrated antimicrobial and antifungal activities. mdpi.com Specifically, the methanolic extract of Haplophyllum perforatum leaves showed potent antifungal activity against plant pathogens like Botrytis cinerea and Alternaria solani. mdpi.com

In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. nih.govplantsjournal.comsemanticscholar.org These values are crucial for quantifying the potency of an antimicrobial agent against specific bacterial or fungal strains. openveterinaryjournal.comresearchgate.net

Although extracts containing this compound are bioactive, studies focusing on the isolated compound are scarce. To date, specific MIC or MBC/MFC values for pure this compound against a broad range of clinically relevant bacteria and fungi have not been widely published. Such data is essential to confirm that this compound is an active antimicrobial constituent within these extracts and to understand its spectrum of activity.

Table 2: Summary of In Vitro Antimicrobial/Antifungal Findings for Related Extracts

Plant Extract Source Target Organisms Observed Effect Note Reference
Haplophyllum perforatum (Methanolic Leaf Extract) Botrytis cinerea, Alternaria solani Significant growth inhibition (76.32% and 55.44%, respectively) Study on crude extract, not isolated this compound. mdpi.com

In Silico Approaches to Mechanism Elucidation (e.g., Molecular Docking)

In silico methods, particularly molecular docking, are powerful computational tools used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target. mdpi.comwaocp.org This technique helps to elucidate potential mechanisms of action by identifying high-affinity interactions between the ligand and the active site of a protein, which can suggest inhibition or modulation of the protein's function. ekb.egresearchgate.net The process involves generating a three-dimensional model of the ligand and the target protein and then using scoring functions to calculate the binding affinity, often expressed in kcal/mol, where a lower value indicates a more stable interaction. waocp.orgajchem-a.com

Molecular docking studies can provide valuable insights into the activities observed in preclinical research. For example, if a compound shows anti-inflammatory activity, docking could be used to see how strongly it binds to key inflammatory proteins like TNF-α or cyclooxygenase (COX) enzymes. mdpi.com Similarly, for anticancer effects, docking against targets like B-cell lymphoma 2 (Bcl-2) or specific kinases can reveal potential inhibitory mechanisms. mdpi.comwaocp.org

As of now, specific molecular docking studies focusing on this compound and its interaction with various biological targets have not been extensively reported in scientific literature. Such studies would be a logical next step to complement the existing in vitro data, helping to identify specific protein targets and guide future experimental research into its cellular mechanisms.

Analytical Method Development and Validation for Haploside C Research

Quantitative and Qualitative Analytical Methodologies

The analysis of Haploside C, a complex flavonoid glycoside, necessitates robust methodologies for both its identification in complex mixtures and its precise quantification. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique in this field. chemisgroup.usmeasurlabs.com

For qualitative analysis, Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is a particularly powerful tool. vulcanchem.comnih.gov This method allows for the tentative identification of this compound in complex plant extracts, such as those from Citrus aurantium L. nih.gov The high-resolution mass spectrometry provides accurate mass measurements of the precursor ion and its fragments, which is critical for structural confirmation. vulcanchem.com For this compound, the precursor ion [M+H]⁺ is observed at an m/z of 683.1818. vulcanchem.com Its fragmentation pattern yields key structural information, with dominant fragments corresponding to the aglycone ion and the acetylated hexose (B10828440) moiety. vulcanchem.com Further structural elucidation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the compound's carbon-hydrogen framework and the connectivity of its various structural units. vulcanchem.comresearchgate.net

For quantitative purposes, HPLC coupled with a Diode-Array Detector (HPLC-DAD) is a widely used, reliable, and accessible method for the simultaneous determination of various polyphenols. chemisgroup.usmeasurlabs.com A validated HPLC-DAD method for this compound would involve optimizing chromatographic conditions—such as the column type (typically a C18 reversed-phase column), mobile phase composition (often a gradient of acidified water and acetonitrile (B52724) or methanol), flow rate, and column temperature—to achieve good separation and peak resolution. chemisgroup.usresearchgate.nete-nps.or.kr Detection is typically performed at a wavelength where the compound exhibits maximum absorbance. researchgate.net Method validation is essential to ensure the data is accurate and reproducible, encompassing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. chemisgroup.usresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity for quantification, making it suitable for analyzing samples with very low concentrations of the analyte. ugm.ac.idmdpi.com This technique combines the separation power of LC with the specific detection capabilities of tandem mass spectrometry, often using a multiple reaction monitoring (MRM) mode for precise quantification.

Table 1: Key Parameters for Analytical Methodologies for this compound

MethodologyPrimary ApplicationKey Parameters & FindingsReference
UHPLC-Q-TOF/MSQualitative Identification & Structural ElucidationHigh-resolution mass for precursor ion ([M+H]⁺ at m/z 683.1818) and fragmentation patterns. Used to identify this compound in Citrus aurantium L. extracts. vulcanchem.comnih.gov
NMR SpectroscopyStructural ConfirmationProvides detailed data on 1H and 13C chemical shifts, confirming the molecular structure, including glycosidic linkages and acetylation. vulcanchem.comresearchgate.net
HPLC-DADQuantitative AnalysisSeparation on a C18 column with gradient elution. Validation includes linearity (r² > 0.999), precision, and accuracy. A reliable method for quantifying polyphenols in extracts. chemisgroup.usresearchgate.nete-nps.or.kr
LC-MS/MSHigh-Sensitivity Quantitative AnalysisOffers superior selectivity and lower detection limits compared to HPLC-DAD, ideal for complex matrices or trace-level analysis. ugm.ac.idmdpi.com

Methodologies for Tracking Cellular Uptake and Intracellular Dynamics in Research Models

Investigating the cellular uptake and intracellular fate of compounds like this compound is fundamental to understanding their mechanisms of action. While specific studies on this compound are not extensively documented, established methodologies for tracking similar molecules in research models provide a clear framework for future investigations.

Confocal Laser Scanning Microscopy (CLSM) is a principal technique for visualizing the intracellular localization of compounds. fortunejournals.commdpi.com This method can utilize the intrinsic fluorescence of a molecule or, if the molecule is not fluorescent, a fluorescent tag can be attached. CLSM allows for high-resolution optical sectioning of cells, enabling the determination of whether a compound accumulates in specific organelles such as the mitochondria, lysosomes, or nucleus. fortunejournals.comnih.gov To identify these compartments, researchers co-incubate the cells with the test compound and organelle-specific fluorescent probes. fortunejournals.com

Flow cytometry is another powerful technique used for the quantitative analysis of cellular uptake. researchgate.netmdpi.com This method measures the fluorescence intensity of individual cells within a large population. By labeling this compound with a fluorescent dye, one could rapidly and efficiently measure the amount of the compound taken up by thousands of cells. mdpi.com This approach is useful for studying uptake kinetics, including the effects of concentration and incubation time. nih.gov Furthermore, flow cytometry can help elucidate the mechanisms of uptake; by pre-treating cells with various endocytic inhibitors (e.g., chlorpromazine (B137089) to block clathrin-mediated endocytosis), it is possible to determine the specific pathways involved in the compound's entry into the cell. nih.gov

Table 2: Methodologies for Cellular Uptake and Localization Studies

MethodologyObjectivePrincipleTypical Application in Research
Confocal Laser Scanning Microscopy (CLSM)Qualitative (Localization)Uses the intrinsic or tagged fluorescence of a compound to generate high-resolution images and determine its subcellular distribution. fortunejournals.commdpi.comObserving accumulation in specific organelles by co-localization with organelle-specific dyes. fortunejournals.com
Flow CytometryQuantitative (Uptake)Measures fluorescence intensity from individual cells, allowing for rapid quantification of compound uptake in a large cell population. researchgate.netmdpi.comDetermining uptake kinetics (time- and concentration-dependence) and investigating uptake mechanisms using endocytic inhibitors. nih.gov
Fluorometry/Microplate ReaderQuantitative (Uptake)Measures the total fluorescence from a population of cells lysed after incubation with a fluorescent compound. nih.govHigh-throughput screening of uptake under various conditions (e.g., different temperatures or presence of inhibitors). nih.gov

Bioactivity-Guided Fractionation and Isolation Strategies

Bioactivity-guided fractionation is a systematic approach used to identify and isolate bioactive compounds from complex natural product extracts. This strategy was instrumental in the discovery of this compound from sources like Citrus aurantium L. (bitter orange). vulcanchem.comnih.gov The process begins with a crude extract, which is then separated into simpler fractions, with each fraction being tested for a specific biological activity.

The isolation of this compound for its anti-colorectal cancer potential serves as a clear example. nih.gov The initial step involved preparing a phenolic-rich extract from the plant material. nih.gov This crude extract was then subjected to fractionation using AB-8 macroporous resin chromatography. vulcanchem.comnih.gov Different fractions were obtained by eluting the column with increasing concentrations of ethanol (B145695). vulcanchem.com In one study, the 40% and 60% ethanol eluents demonstrated the highest anti-proliferative activity against colorectal cancer cells. vulcanchem.comnih.gov

These active fractions were then subjected to further rounds of purification using advanced chromatographic techniques, such as preparative HPLC, to isolate the individual compounds. nih.gov The purity and identity of the isolated compounds, including this compound, were then confirmed using analytical methods like UHPLC-Q-TOF/MS and NMR. vulcanchem.comnih.gov This iterative process of separation and bioassay ensures that the purification efforts are focused solely on the fractions that contain the compounds responsible for the desired biological effect. Other bioassays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for antioxidant activity, can also be used to guide the fractionation process. vulcanchem.comnih.gov

Table 3: Example of a Bioactivity-Guided Fractionation Scheme for this compound

Fractionation StepDescriptionBioassayResult/OutcomeReference
1. Initial ExtractionExtraction of Citrus aurantium L. fruit with ethanol to obtain a crude phenolic extract.Anti-proliferative assay (e.g., MTT assay) on cancer cells.Ethanol extract shows significant activity, confirming the presence of active compounds. nih.govnih.gov
2. Macroporous Resin ChromatographyCrude extract is passed through an AB-8 macroporous resin column and eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).Anti-proliferative assay on all collected fractions.The 40% and 60% ethanol fractions show the highest activity, indicating enrichment of the target compounds. vulcanchem.comnih.gov
3. Preparative HPLCThe most active fractions (40% and 60% eluents) are pooled and separated by preparative reverse-phase HPLC.Bioassay of individual peaks/sub-fractions.Isolation of pure compounds, including this compound, which are responsible for the observed bioactivity. nih.govnih.gov
4. Structural IdentificationThe structure of the isolated active compound is determined.N/AIdentification confirmed as this compound using MS and NMR analysis. vulcanchem.comnih.gov

Derivatives and Analogs of Haploside C: Research and Comparative Analysis

Structural Classification of Haploside Congeners (e.g., Haploside A, B, D, E)

Haploside C and its congeners, including Haploside A, B, D, and E, are classified as flavonoid glycosides. More specifically, they are derivatives of 8-hydroxyflavones, characterized by a core flavone (B191248) structure with hydroxyl groups at positions 3, 5, and 8. The structural diversity among these compounds arises from the nature and linkage of the sugar moieties attached to the flavone backbone, as well as the presence and position of acyl groups.

The aglycone, the non-sugar part of the molecule, for many of these haplosides is limocitrin (B1675400) (3,4',5,7-tetrahydroxy-3',8-dimethoxyflavone) or a closely related derivative. researchgate.net The sugar portion typically consists of glucose and rhamnose. researchgate.net Variations in the attachment of these sugars and the presence of acetyl groups are key distinguishing features.

For instance, this compound is identified as 3,4',5,7-tetrahydroxy-3',8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6''-O-acetyl-β-D-glucopyranoside)]. researchgate.net This structure indicates a disaccharide unit attached at the 7-position of the limocitrin aglycone, with an acetyl group on the glucose residue. Alkaline hydrolysis of this compound yields Haploside E, indicating that Haploside E is the deacetylated form of this compound. researchgate.net

The structural details of other haploside congeners are presented below:

CompoundMolecular FormulaCore Structure/AglyconeKey Substituents
Haploside A C24H24O14Flavonol GlycosideAcetylated glucoside
Haploside B C22H22O13Flavonol GlycosideGlucoside
This compound C31H36O18Limocitrin7-O-[α-L-rhamnopyranosyl-(1→2)-(6''-O-acetyl-β-D-glucopyranoside)]
Haploside D C30H34O18Flavonoid GlycosideAcetylated glycoside with rhamnose and glucose
Haploside E Not explicitly foundLimocitrin7-O-[O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside] (deacetylated this compound)

This table provides a summary of the structural characteristics of various haploside congeners based on available research data.

Comparative Biological Activity Studies of Haplosides

The structural variations among haploside congeners influence their biological activities. While research on the individual activities of each haploside is ongoing, some comparative insights can be drawn from existing studies.

This compound has demonstrated notable biological effects. It has been shown to possess a pronounced hypoazotemic action, which is the ability to lower the nitrogen-containing compounds in the blood. researchgate.net In comparative studies, its activity was found to be slightly inferior to the drug lespenephryl. researchgate.net More recently, this compound, isolated from Citrus aurantium L., has been identified as a potential agent against colorectal cancer cells. Research indicates it can suppress the growth of these cancer cells. nih.gov

The broader family of compounds isolated from the Haplophyllum genus, which includes various haplosides, exhibits a wide range of pharmacological activities. These include cytotoxic, antiviral, antifungal, and antimicrobial properties. nih.gov The presence of the 8-hydroxyflavone (B1203688) core and the specific glycosidic and acylation patterns are believed to contribute to these effects. For example, the antioxidant capacity of these polyphenolic structures is attributed to their radical scavenging activity. nih.govknapsackfamily.com

While direct comparative studies detailing the specific potency of Haploside A, B, D, and E against various biological targets are not extensively documented in the reviewed literature, the general bioactivity profile of the Haplophyllum genus suggests that these related compounds likely share similar, albeit quantitatively different, biological potential. Further research is needed to elucidate the precise structure-activity relationships among the haploside congeners.

Biosynthetic Relationships and Chemotaxonomic Significance of Haploside Derivatives

The biosynthesis of haplosides follows the general flavonoid biosynthetic pathway, which originates from the phenylpropanoid pathway. nih.govwikipedia.orgnih.gov This intricate process begins with the amino acid phenylalanine. wikipedia.org Through a series of enzymatic reactions, this precursor is converted into the chalcone (B49325) scaffold, which is the entry point for flavonoid synthesis. nih.gov Subsequent modifications, including isomerizations, hydroxylations, and the attachment of sugar moieties (glycosylation) and acyl groups by specific transferases, lead to the formation of diverse flavonoid glycosides like the haplosides. nih.gov The sugar units, glucose and rhamnose, are attached to the flavonoid backbone, and in the case of acetylated haplosides like A and C, an acetyl group is added. researchgate.netnih.gov

The distribution of haplosides and related 8-hydroxyflavone derivatives holds significant chemotaxonomic relevance, particularly within the Haplophyllum genus (family Rutaceae). nih.govresearchgate.net The presence of these acetylated 8-hydroxyflavone derivatives is a characteristic feature of this genus. researchgate.netnih.gov Specifically, compounds like Haploside B and D have been identified in Haplophyllum dauricum. nih.govresearchgate.net The occurrence of these specific flavonoids can be used as a chemical marker to aid in the correct classification of different Haplophyllum species, especially for those with unresolved taxonomic status. nih.govresearchgate.net The functionalizations involving glucose and rhamnose as the saccharidic units are a recurring theme among the flavonoids found in this genus. researchgate.netnih.gov

Future Perspectives and Research Directions for Haploside C

Elucidation of Complete Biosynthetic Pathways

While the general biosynthetic pathway for flavonoids is well-established, the specific enzymatic steps leading to the formation of Haploside C remain to be fully elucidated. Future research should focus on identifying and characterizing the specific enzymes involved in its biosynthesis within the Haplophyllum genus. This compound is an 8-hydroxyflavone (B1203688) glycoside, and its biosynthesis likely involves a series of specialized enzymes. oup.com

The proposed biosynthetic pathway would begin with the general phenylpropanoid pathway, leading to the formation of a flavanone (B1672756) precursor. researchgate.net This would be followed by the action of a flavone (B191248) synthase (FNS) to create the flavone backbone. A key step would be the hydroxylation at the C-8 position, likely catalyzed by a specific hydroxylase. Subsequent glycosylation events, catalyzed by distinct glycosyltransferases (GTs), would attach the glucose and rhamnose moieties. mdpi.com The final step would be the acetylation of the glucose unit by an acyltransferase. Identifying the genes encoding these enzymes would not only provide a complete picture of this compound biosynthesis but also open avenues for its production through synthetic biology approaches. nih.gov

Table 1: Proposed Key Enzymatic Steps in this compound Biosynthesis

Enzymatic Step Enzyme Class Function Putative Substrate -> Product
Flavone formationFlavone Synthase (FNS)Formation of the flavone C-ringFlavanone -> Apigenin type
C-8 HydroxylationCytochrome P450 HydroxylaseIntroduction of a hydroxyl group at the C-8 positionApigenin type -> 8-Hydroxyflavone
Glycosylation (Glucose)UDP-Glycosyltransferase (UGT)Attachment of a glucose moiety8-Hydroxyflavone -> 8-Hydroxyflavone-glucoside
Glycosylation (Rhamnose)UDP-Glycosyltransferase (UGT)Attachment of a rhamnose moiety to the glucose8-Hydroxyflavone-glucoside -> 8-Hydroxyflavone-rutinoside
AcetylationAcyltransferaseAddition of an acetyl group to the glucose8-Hydroxyflavone-rutinoside -> this compound

Comprehensive Mechanistic Studies at the Molecular Level

Initial studies have revealed that this compound exerts anti-proliferative effects on colorectal cancer cells through a dual mechanism: inhibition of the Wnt/β-catenin signaling pathway and induction of G1 phase cell cycle arrest. vulcanchem.com The compound has been shown to downregulate the expression of β-catenin (CTNNB1) and reduce the transcriptional activity of the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF), which is crucial for oncogenic signaling. vulcanchem.com The cell cycle arrest is mediated by the upregulation of p21 and suppression of cyclin D1. vulcanchem.com Furthermore, its polyphenolic structure contributes to its antioxidant capacity. vulcanchem.com

However, a deeper understanding of its molecular interactions is necessary. Future research should employ techniques such as proteomics, transcriptomics, and molecular docking to identify direct protein targets and map the downstream signaling cascades affected by this compound. For instance, its reported hypoazotemic action requires investigation at the molecular level to understand how it influences nitrogen metabolism and kidney function. researchgate.netresearchgate.net The anti-inflammatory properties, common to many flavonoids, also need to be explored for this compound specifically, focusing on its effects on key inflammatory pathways like NF-κB, MAPKs, and the production of pro-inflammatory cytokines. mdpi.comnih.gov

Development of Advanced Synthetic Methodologies for this compound and its Analogs

The chemical synthesis of complex flavonoid glycosides like this compound presents a significant challenge due to the need for regioselective glycosylation and the protection/deprotection of multiple hydroxyl groups. researchgate.net Future research should focus on developing advanced and efficient synthetic strategies. Enzymatic and chemoenzymatic approaches, utilizing glycosidases and lipases, offer a promising avenue for the regioselective synthesis of flavonoid glycosides and their esters in a more environmentally friendly manner. semanticscholar.org

The development of novel glycosylation methods, such as those using glycosyl ortho-alkynylbenzoates as donors catalyzed by gold(I) complexes, could overcome the low reactivity of certain hydroxyl groups on the flavonoid scaffold. researchgate.net Furthermore, the creation of synthetic analogs of this compound by modifying the glycosidic linkages or the aglycone structure could lead to compounds with improved bioavailability, stability, and biological activity. These synthetic efforts will be crucial for structure-activity relationship (SAR) studies and for producing sufficient quantities of the compound for extensive preclinical and potential clinical evaluation.

Exploration of Novel Preclinical Research Applications

Currently, the known biological activities of this compound are primarily its anti-colorectal cancer and hypoazotemic effects. vulcanchem.comresearchgate.net However, the broader therapeutic potential of this compound remains largely unexplored. Based on the known activities of other flavonoid glycosides, several novel preclinical research applications for this compound can be proposed.

Neurodegenerative Diseases: Flavonoids have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by mitigating oxidative stress, reducing neuroinflammation, and modulating neuronal signaling pathways. nih.govnih.govnih.gov Future studies should investigate the potential neuroprotective effects of this compound in relevant cell and animal models.

Metabolic Syndrome: Flavonoids are known to impact various components of metabolic syndrome by improving glucose and lipid metabolism, and reducing inflammation. mdpi.complos.org Given the prevalence of metabolic disorders, exploring the efficacy of this compound in preclinical models of obesity, diabetes, and related cardiovascular complications is a compelling research direction. scielo.br

Table 2: Potential Novel Preclinical Research Areas for this compound

Research Area Rationale based on Flavonoid Activity Potential Endpoints for Investigation
NeuroprotectionAntioxidant, anti-inflammatory, modulation of neuronal signaling pathways. nih.govnih.govReduction of amyloid-beta plaques, protection against neuronal cell death, improvement in cognitive function in animal models.
Metabolic SyndromeImprovement of insulin (B600854) sensitivity, regulation of lipid metabolism, anti-inflammatory effects. mdpi.complos.orgReduction in blood glucose and triglyceride levels, improvement in insulin signaling, decreased adipogenesis.

Chemotaxonomic Significance for Haplophyllum Genus Classification

The presence of acetylated 8-hydroxyflavone derivatives, such as this compound, appears to have significant chemotaxonomic relevance for the Haplophyllum genus. researchgate.netsemanticscholar.orgmdpi.com These compounds are considered quite common within this genus. researchgate.net Haplosides A, B, C, and D, all featuring glucose and rhamnose as saccharidic units, have been identified in various Haplophyllum species. researchgate.net For instance, Haplosides B and D have been found in H. dauricum, an accepted species, while other related haplosides have been identified in species with unresolved classifications. researchgate.net

Future research should involve a broader phytochemical screening of a larger number of Haplophyllum species, particularly those with ambiguous taxonomic placement. By correlating the distribution of this compound and related flavonoids with morphological and genetic data, a more robust and refined classification of the Haplophyllum genus can be achieved. This integrated approach will help to resolve taxonomic uncertainties and provide a clearer understanding of the evolutionary relationships within this genus.

Integration with Systems Biology and Cheminformatics Approaches

To accelerate the discovery and development process for this compound, its future research should be integrated with systems biology and cheminformatics approaches. These computational tools can provide valuable insights into the compound's mechanism of action, potential targets, and structure-activity relationships. plos.orgnih.gov

Systems Biology: By analyzing transcriptomic, proteomic, and metabolomic data from cells or tissues treated with this compound, it is possible to construct comprehensive biological networks that illustrate the compound's global effects. naturalproducts.net This holistic view can help to identify novel pathways and molecular targets that might be missed by traditional reductionist approaches. plos.org

Cheminformatics: Cheminformatics tools can be used to predict the bioactivity and pharmacokinetic properties of this compound and its synthetic analogs. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds. researchgate.net Virtual screening and molecular docking can be employed to identify potential protein targets for this compound, which can then be validated experimentally. nih.gov

The integration of these in silico methods with experimental research will create a synergistic feedback loop, where computational predictions guide wet-lab experiments, and experimental results are used to refine and improve the computational models. This integrated approach holds the key to efficiently unlocking the full potential of this compound as a therapeutic agent.

Q & A

What experimental design considerations are critical for ensuring reproducibility in studies on Haploside C’s bioactivity?

Answer:

  • Sample size determination : Use power analysis (e.g., T-tests with α=0.05, β=0.2) to calculate sample sizes that balance statistical rigor and resource constraints .
  • Blinding and randomization : Implement double-blinding for treatment groups and randomize sample allocation to minimize bias .
  • Data exclusion criteria : Predefine exclusion parameters (e.g., technical failures in HPLC purity assays or outlier cell viability data) to maintain transparency .
  • Replication : Conduct independent experimental repeats (≥3 biological replicates) and validate results across orthogonal assays (e.g., apoptosis assays vs. transcriptomic profiling) .

Table 1 : Key Statistical Parameters for Reproducibility

ParameterExample Value/ApproachPurposeReference
Sample sizen=30 (calculated via G*Power)Ensure statistical power
Significance thresholdp < 0.05 with Bonferroni correctionControl for Type I errors
Error barsSEM (normally distributed data)Quantify data dispersion

How can researchers address contradictory findings in this compound’s mechanism of action across in vitro and in vivo models?

Answer:

  • Analyze model-specific variables : Compare cell lines (e.g., HeLa vs. primary hepatocytes) for metabolic differences affecting drug response .
  • Leverage multi-omics integration : Combine proteomic, metabolomic, and genomic data to identify conserved pathways (e.g., NF-κB inhibition) versus context-dependent effects .
  • Meta-analysis : Systematically review datasets using PRISMA guidelines to quantify heterogeneity (I² statistic) and adjust for publication bias .
  • Functional validation : Use CRISPR/Cas9 knockouts of putative targets (e.g., AKT1) to confirm causality in discrepant models .

What methodologies are recommended for isolating and characterizing novel this compound analogs with enhanced stability?

Answer:

  • Synthetic modification : Employ regioselective acetylation or glycosylation to alter solubility and metabolic stability, guided by molecular docking simulations .
  • Analytical workflows :
    • Purity assessment : HPLC-DAD (λ=254 nm) with ≥95% purity threshold .
    • Structural elucidation : High-resolution NMR (¹³C, DEPT-Q) and LC-HRMS for exact mass determination .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with UPLC monitoring of decomposition products .

How should researchers formulate hypotheses to investigate this compound’s synergistic effects with existing chemotherapeutics?

Answer:

  • Apply the PICO framework :
    • Population : Triple-negative breast cancer (TNBC) cell lines.
    • Intervention : this compound + paclitaxel.
    • Comparison : Paclitaxel monotherapy.
    • Outcome : Synergy quantified via Combination Index (CI) using Chou-Talalay method .
  • Preclinical validation : Use patient-derived xenografts (PDX) to assess tumor regression and toxicity profiles .

What advanced techniques are suitable for resolving spatial distribution challenges of this compound in tumor microenvironments?

Answer:

  • Imaging mass spectrometry (IMS) : Map drug distribution in tumor sections at 10 µm resolution .
  • Microdialysis : Quantify extracellular concentrations in real-time within murine glioblastoma models .
  • Computational modeling : Develop physiologically based pharmacokinetic (PBPK) models to predict penetration gradients .

How can researchers optimize in vivo pharmacokinetic studies for this compound while minimizing ethical concerns?

Answer:

  • 3Rs compliance : Apply reduction (e.g., serial blood sampling via microsampling) and refinement (non-invasive imaging) strategies .
  • Pharmacokinetic parameters : Calculate AUC₀–24, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (NCA) in Phoenix WinNonlin .
  • Toxicokinetic integration : Monitor organ-specific toxicity via serum biomarkers (e.g., ALT/AST for hepatotoxicity) .

What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

Answer:

  • Standardized extraction : Use accelerated solvent extraction (ASE) with ethanol:water (70:30) at 100°C for consistent yield .
  • Quality control (QC) protocols :
    • Fingerprinting : UPLC-UV chromatograms with reference standards .
    • Quantitative NMR (qNMR) : Determine absolute purity against certified calibrants .

How should contradictory data on this compound’s cytotoxicity in normoxic vs. hypoxic conditions be analyzed?

Answer:

  • Hypoxia-mimetic assays : Treat cells with CoCl₂ (200 µM) and validate HIF-1α stabilization via Western blot .
  • Dose-response normalization : Express IC₅₀ values relative to oxygen levels (e.g., 1% O₂ vs. 21% O₂) .
  • Pathway enrichment analysis : Use Gene Set Enrichment Analysis (GSEA) to identify hypoxia-specific apoptotic pathways .

What are the best practices for designing dose-escalation studies in this compound’s preclinical development?

Answer:

  • 3+3 design : Start at 10 mg/kg (mouse equivalent of human dose) with 100% incremental increases until toxicity (e.g., ≥20% weight loss) is observed .
  • Toxicodynamic endpoints : Monitor CBC, histopathology, and cytokine levels (IL-6, TNF-α) .
  • MTD determination : Apply Bayesian logistic regression for adaptive dosing .

How can researchers leverage computational tools to predict this compound’s off-target interactions?

Answer:

  • Molecular docking : Screen against the DrugBank database using AutoDock Vina (ΔG ≤ -8 kcal/mol as cutoff) .
  • Machine learning : Train random forest models on ChEMBL bioactivity data to predict cytochrome P450 inhibition .
  • Validation : Confirm in vitro using human liver microsomes (HLM) assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.